2-Amino-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinoline core, a thiophene ring, and a trifluoromethyl group, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, ketones, and amines under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-Amino-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Amino-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific enzymes or receptors, altering their activity and triggering downstream pathways. The exact mechanism would vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and thiophene-containing molecules. Examples are:
- 2-Amino-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
What sets 2-Amino-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile apart is the presence of the trifluoromethyl group, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for studying the effects of fluorine substitution in organic molecules.
Properties
CAS No. |
441783-14-8 |
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Molecular Formula |
C23H20F3N3OS |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-amino-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H20F3N3OS/c1-12-9-16(13(2)31-12)20-17(11-27)22(28)29(18-7-4-8-19(30)21(18)20)15-6-3-5-14(10-15)23(24,25)26/h3,5-6,9-10,20H,4,7-8,28H2,1-2H3 |
InChI Key |
ZGUHRECUDWJUSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC(=C4)C(F)(F)F)N)C#N |
Origin of Product |
United States |
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